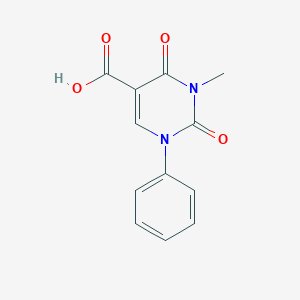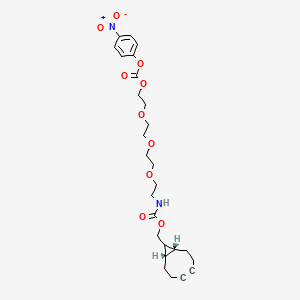
2-(Benzyloxy)-3,5-diiodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3,5-diiodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of two iodine atoms and a benzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-diiodobenzaldehyde typically involves the iodination of a benzyloxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the 3 and 5 positions of the benzaldehyde ring . The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(Benzyloxy)-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3,5-diiodobenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-diiodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-(Benzyloxy)-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-3,5-diiodobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group and iodine atoms play crucial roles in determining reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atoms can undergo substitution reactions. The benzyloxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3,5-Diiodobenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-(Benzyloxy)-3,5-dichlorobenzaldehyde: Chlorine atoms instead of iodine, leading to different reactivity and physical properties.
Uniqueness
2-(Benzyloxy)-3,5-diiodobenzaldehyde is unique due to the presence of both the benzyloxy group and iodine atoms. This combination allows for selective functionalization and reactivity, making it a versatile intermediate in organic synthesis. The iodine atoms provide sites for further chemical modifications, while the benzyloxy group influences the molecule’s electronic properties and solubility .
属性
分子式 |
C14H10I2O2 |
|---|---|
分子量 |
464.04 g/mol |
IUPAC 名称 |
3,5-diiodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10I2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
KGZCCGFUCVHJJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


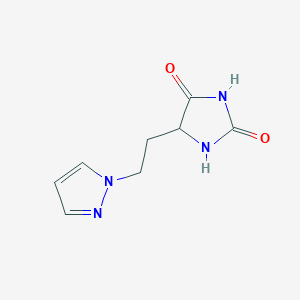
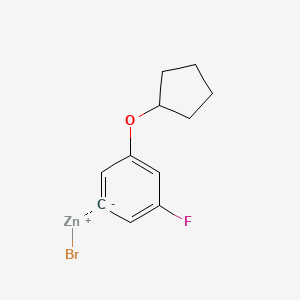
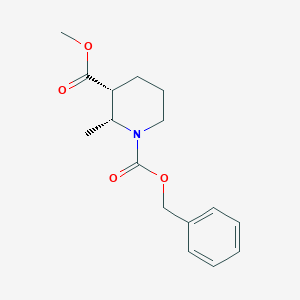
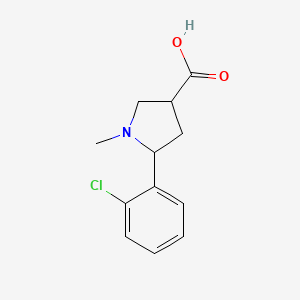
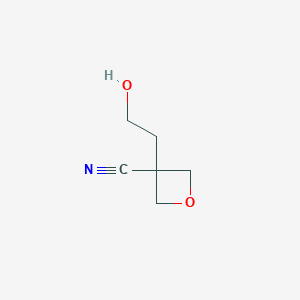
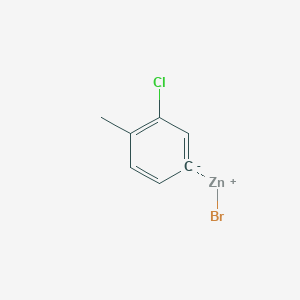
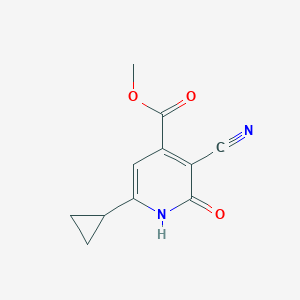
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
